3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked via a piperazine ring to a 6-methyl-2-morpholinylpyrimidine moiety. The morpholine group enhances solubility due to its polar oxygen atom, while the pyrimidine and pyrazine rings contribute to π-π stacking interactions, commonly exploited in kinase inhibitors or receptor-targeting agents . The methyl group on the pyrimidine may influence steric interactions, and the carbonitrile group could serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-14-12-16(23-18(22-14)26-8-10-27-11-9-26)24-4-6-25(7-5-24)17-15(13-19)20-2-3-21-17/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUATLYWYFHXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is currently unknown. The compound’s structure suggests it may interact with pyrimidine-related targets
Mode of Action
Without specific knowledge of the compound’s target, the mode of action is difficult to determine. The presence of a pyrimidine ring and a morpholine ring in the compound suggests it may interact with biological targets through hydrogen bonding. The piperazine and pyrazine rings could also contribute to its binding affinity and selectivity.
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives, it may be involved in pathways related to nucleotide synthesis or signaling.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the morpholine and pyrimidine rings may influence its solubility and permeability, potentially affecting its absorption and distribution.
Biological Activity
The compound 3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 366.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
Structure and Properties
The structural composition of the compound suggests multiple functional groups that may interact with various biological targets. Notably, the presence of a pyrimidine ring and a morpholine ring indicates potential interactions through hydrogen bonding, which is crucial for binding to biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 525 |
The exact mechanism of action for this compound remains largely undefined. However, its structural similarities to known pharmacological agents suggest it may interact with key cellular pathways, particularly those involving nucleotide synthesis and signal transduction . The compound's potential to inhibit certain kinases or modulate receptor activities is an area of ongoing research.
Potential Targets
While specific targets are not fully elucidated, the compound may interact with:
- PI3K/Akt Pathway : This pathway is crucial in regulating cell growth and survival, making it a prominent target in cancer therapy .
- Kinase Inhibition : The structure implies potential inhibitory activity against various kinases involved in cancer progression.
Biological Activity
Research has indicated that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that such compounds may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
- Antiviral Properties : There is emerging evidence that certain structural analogs can inhibit viral replication.
Case Studies and Research Findings
- Study on PI3K Inhibitors : A study evaluated small-molecule inhibitors targeting the PI3K family, highlighting their role in cancer therapy. Compounds similar to our target were noted for their ability to modulate this pathway effectively, leading to reduced tumor growth in preclinical models .
- In Vitro Assays : In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest.
- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles of these compounds, focusing on absorption, distribution, metabolism, and excretion (ADME) properties to ensure safety and efficacy in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Pyrimidine vs. Thienopyrimidine Derivatives
- Target Compound : Pyrimidine core with morpholine and methyl substituents.
- Analog: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Key Differences: Replaces pyrimidine with a thieno[3,2-d]pyrimidine core. The methanesulfonyl group on piperazine enhances electrophilicity, which may affect binding kinetics .
(b) Pyrazine vs. Pyridine Derivatives
Substituent Variations on the Pyrimidine Ring
(a) Morpholine vs. Trifluoromethyl/Cyclopropyl Groups
- Analog: 3-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile () Key Differences: The morpholine group in the target compound is replaced with cyclopropyl and trifluoromethyl groups. Cyclopropyl may enhance conformational rigidity .
(b) Methyl vs. Chloro/Amino Groups
- Analog: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Key Differences: A pyrazolopyrimidine core with an imino group and tolyl substituent. The absence of morpholine and carbonitrile groups suggests divergent biological targets, possibly focusing on nucleotide analog pathways .
Piperazine Ring Modifications
(a) Unsubstituted Piperazine vs. Methanesulfonyl/Methyl Derivatives
- Analog: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Key Differences: The piperazine in the target compound is unsubstituted, while this analog incorporates a methanesulfonyl group.
(b) Piperazine Linked to Carboxylic Acid vs. Carbonitrile
- Analog: 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid () Key Differences: A carboxylic acid replaces the pyrazine-carbonitrile moiety.
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
